

Spectroscopic Characterization Guide: 2,2',4-Trifluoro-1,1'-biphenyl

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Compound of Interest

Compound Name: 2,2',4-Trifluoro-1,1'-biphenyl

CAS No.: 115245-05-1

Cat. No.: B3030950

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CAS: 115245-05-1 | Formula: C₁₂H₇F₃ | MW: 208.18 g/mol [1]

Executive Summary & Structural Logic

In the development of fluorinated pharmaceuticals and liquid crystals, **2,2',4-trifluoro-1,1'-biphenyl** serves as a critical scaffold.[1] Its characterization is defined by the unique electronic and steric environments imposed by the three fluorine atoms.[2]

The molecule consists of two phenyl rings connected by a single bond (C1–C1').[2] The ortho-fluorine atoms (at positions 2 and 2') induce a significant twist angle between the rings to minimize steric repulsion and dipole-dipole interactions, disrupting planarity.[1][2] This conformation directly impacts the NMR resonance signals (shielding/deshielding) and IR vibrational modes.[2]

Structural Nomenclature for Assignment

- Ring A (2,4-difluorophenyl): Contains Fluorine at C2 and C4.[1][2]
- Ring B (2-fluorophenyl): Contains Fluorine at C2'.[1][2]

Synthesis Context & Impurity Profiling

Understanding the origin of the sample is prerequisite to accurate spectral assignment.[2] This molecule is typically synthesized via Suzuki-Miyaura cross-coupling.[1]

Primary Reaction: 2,4-Difluorophenylboronic acid + 1-Bromo-2-fluorobenzene

Product[1][2]

Critical Impurities to Monitor:

- Homocoupling Products: 2,2',4,4'-tetrafluoro-1,1'-biphenyl (from boronic acid dimerization).[1][2]
- Protodeboration: 1,3-difluorobenzene (volatile, often removed but trace may remain).[1][2]
- Isomers: 2,3',4-trifluoro... (if regioselectivity of starting materials was compromised).[1][2]

NMR Spectroscopy: The Primary Validation Tool

Nuclear Magnetic Resonance (NMR) is the definitive method for structural confirmation.[2] The presence of

F (

, 100% abundance) makes this nucleus as important as

H.[2][3]

F NMR Characterization

The

F spectrum will exhibit three distinct signals. Due to the twisted biphenyl structure, the chemical environments of the fluorines are unique.[2]

Expected Spectral Features:

- Range: -100 ppm to -130 ppm (relative to CFCl_3).[1][2]
- Coupling:

F-

F coupling is generally small across rings but significant within Ring A.[2]

Signal Assignment	Approx. Shift ()	Multiplicity	Explanation
F-4 (Ring A)	-108 to -112 ppm	Multiplet (tt/qd)	Para-position.[1][2] Coupled to H3, H5 () and F2 (Hz).[1][2]
F-2 (Ring A)	-115 to -120 ppm	Multiplet	Ortho-position.[1] heavily shielded by the -cloud of Ring B due to twist.[1]
F-2' (Ring B)	-118 to -122 ppm	Multiplet	Ortho-position.[1] Distinct from F-2 due to lack of 4-F substituent on its ring. [1]

H NMR Characterization

The proton spectrum is complex due to extensive

and

coupling.[2]

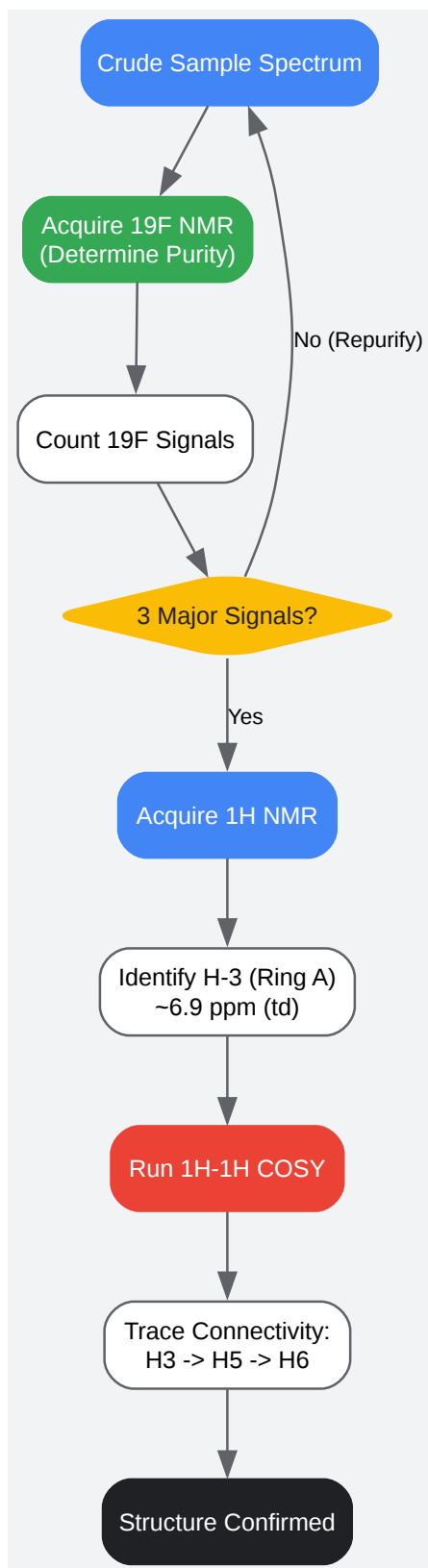
Key Diagnostic Signals:

- H-3 (Ring A): Appears as a distinct triplet of doublets (td) or multiplet upfield (ppm) due to being sandwiched between two fluorines (F2 and F4).[2]

- H-6 (Ring A): Often the most downfield signal of Ring A (ppm) due to the deshielding effect of the adjacent phenyl ring (Ring B).[2]
- Ring B Protons: A characteristic 4-proton pattern typical of ortho-substituted benzenes, but broadened/split by F-2'.[1]

NMR Assignment Workflow (DOT Diagram)

The following decision tree illustrates the logic for assigning signals in the mixture.



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Caption: Logical workflow for structural verification using multi-nuclear NMR.

Mass Spectrometry (MS) Fragmentation

Under Electron Ionization (EI) or ESI+, the molecule exhibits a robust molecular ion due to the stability of the biphenyl system.[2]

- Molecular Ion (): m/z 208.[2]
- Base Peak: Often the molecular ion itself.
- Fragmentation Pathway:
 - Loss of F (): m/z 189. Common in polyfluorinated aromatics.[2]
 - Loss of HF (): m/z 188. Elimination from adjacent H and F positions.
 - Ring Cleavage: Rare under standard conditions; the biphenyl bond is strong.[2]

Experimental Protocol: Standard Operating Procedure

Sample Preparation

- Solvent Selection: Use CDCl₃ (Chloroform-d) as the standard.[2][4] For resolving overlapping aromatic peaks, Acetone-d₆ or DMSO-d₆ may be used to induce solvent-dependent shifts.[1]
- Concentration:
 - H NMR: 5–10 mg in 0.6 mL solvent.[2]
 - C /
F NMR: 20–30 mg in 0.6 mL solvent (higher concentration required for S/N).[2]

- Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., K_2CO_3 from synthesis).[2]

Instrument Parameters (400 MHz equivalent)

- Temperature: 298 K (25°C).[2]
- H Parameters:
 - Pulse angle: 30°.[2]
 - Relaxation delay (D1): 1.0 s (standard), 5.0 s (quantitative).[2]
 - Scans: 16–64.
- F Parameters:
 - Spectral Width: -50 to -200 ppm.[1]
 - Scans: 32–128.
 - Note: Proton decoupling (F{H}) is recommended to simplify the spectrum to singlets for integration.[2]

References

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